molecular formula C13H8N2O2 B366859 2-Pyridin-4-yl-3,1-benzoxazin-4-one CAS No. 57696-11-4

2-Pyridin-4-yl-3,1-benzoxazin-4-one

Cat. No.: B366859
CAS No.: 57696-11-4
M. Wt: 224.21g/mol
InChI Key: XBLCWAWOPGTMSA-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a benzoxazinone core structure fused with a pyridine ring, making it a versatile scaffold for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This method allows for the high-yield production of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclodehydration reactions using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine. These methods are optimized for high yield and efficiency, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-yl-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzoxazinone ring allows for substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products Formed

Major products formed from these reactions include various substituted benzoxazinones, oxidized derivatives, and reduced forms of the compound. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2-Pyridin-4-yl-3,1-benzoxazin-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-4-yl-3,1-benzoxazin-4-one is unique due to its specific structure that allows for versatile chemical modifications and its potent inhibitory effects on enzymes like human neutrophil elastase. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-pyridin-4-yl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLCWAWOPGTMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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